(4-Chloro-3-fluorophenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-6-2-1-5(3-7(6)10)4-13(9,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEHUQCOCRZIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: (4-Chloro-3-fluorophenyl)methanesulfonyl Chloride
Operational Guide for Medicinal Chemistry & Structural Optimization
Executive Summary & Molecular Architecture
(4-Chloro-3-fluorophenyl)methanesulfonyl chloride (CAS: 1250404-82-0) is a specialized "benzylic" sulfonyl chloride reagent. Unlike standard arylsulfonyl chlorides (where sulfur is directly attached to the aromatic ring), this molecule features a methylene spacer (
This structural distinction is not merely cosmetic; it fundamentally alters the reagent's reactivity profile, stability, and mechanistic behavior in nucleophilic substitutions. The 3-fluoro-4-chlorophenyl motif is a "privileged substructure" in medicinal chemistry, widely utilized to optimize metabolic stability (blocking the para-position with Cl) and modulate lipophilicity (via the meta-fluorine).
Physicochemical Profile
| Property | Data / Prediction |
| CAS Number | 1250404-82-0 |
| Molecular Formula | |
| Molecular Weight | 243.08 g/mol |
| Structural Class | Benzylsulfonyl Chloride ( |
| Physical State | White to off-white crystalline solid (typically) |
| Storage | Inert atmosphere, |
| Key Hazard | Corrosive, Lachrymator (evolves HCl upon hydrolysis) |
Mechanistic Insights: The "Sulfene" Trap
For researchers accustomed to working with robust reagents like Tosyl chloride, this compound presents a specific trap: Sulfene Elimination .
Because the sulfonyl group is attached to a methylene carbon with acidic protons (benzylic protons), the presence of a strong base (e.g., Triethylamine,
The Dual-Pathway Mechanism
-
Pathway A (Direct Substitution -
): The nucleophile attacks sulfur, displacing chloride. This is the desired pathway for clean conversion. -
Pathway B (Sulfene Elimination-Addition): Base deprotonates the
-carbon, eliminating HCl to form a sulfene. The nucleophile then adds across the bond.
Risk Factor: If the sulfene is generated faster than it is trapped by the amine, it can undergo dimerization (forming stilbene disulfones) or hydrolysis, leading to low yields and difficult purification.
Figure 1: Mechanistic divergence in benzylsulfonyl chloride reactions. Pathway control is dictated by base strength and temperature.
Optimized Synthetic Protocol
To mitigate the sulfene formation and ensure high-yield sulfonylation, the following protocol utilizes a "Schotten-Baumann" biphasic approach or a low-temperature organic base method.
Method A: Low-Temperature Organic Base (Preferred for anhydrous needs)
Rationale: Low temperature (
Materials:
-
Reagent: this compound (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.0 - 1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Pyridine (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve the amine and DIPEA in anhydrous DCM under Nitrogen/Argon atmosphere.
-
Thermal Control: Cool the reaction mixture to
using an ice bath. Critical Step: Do not add the sulfonyl chloride at room temperature. -
Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM and add it dropwise to the amine solution over 10-15 minutes.
-
Why? Slow addition prevents localized high concentrations of reagents that could favor side reactions.
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature over 1-2 hours. -
Validation: Monitor by LC-MS. The benzyl sulfonyl chloride is UV-active. Look for the disappearance of the starting material mass (hydrolyzed acid mass may appear if wet).
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine/base) and Brine. Dry over
.
Method B: Biphasic Schotten-Baumann (Robust for non-sensitive amines)
Rationale: Uses inorganic base (
Figure 2: Optimized synthetic workflow for minimizing side-reactions.
Therapeutic Applications & SAR Utility
The (4-Chloro-3-fluorophenyl)methanesulfonyl moiety serves as a strategic scaffold in drug discovery, particularly in kinase inhibition and GPCR modulation.
Structural Advantages
-
Metabolic Blockade: The 4-Chloro substituent blocks the para-position of the phenyl ring, a primary site for Cytochrome P450-mediated oxidation (hydroxylation). This extends the half-life (
) of the drug candidate. -
Electronic Tuning: The 3-Fluoro atom withdraws electron density via induction (
) without introducing significant steric bulk (Van der Waals radius of F H). This acidifies the benzylic protons slightly but also modulates the polarity of the aromatic ring, potentially improving interactions with hydrophobic pockets in enzymes. -
Flexible Linker: The methylene (
) spacer introduces a "kink" (bond angle ) compared to the rigid, planar geometry of direct aryl sulfonamides. This allows the phenyl ring to adopt different conformations to fit into deep binding clefts.
Relevant Therapeutic Classes[3]
-
Kinase Inhibitors: Benzyl sulfonamides are often used to target the ATP-binding site hinge region or the "back pocket" of kinases (e.g., EGFR, VEGFR).
-
Nav1.7 Inhibitors: Sulfonamide derivatives are heavily explored for pain management by targeting sodium channels.
Safety & Handling Protocols
Warning: This compound is a sulfonyl chloride.[1][2][3][4][5] It is an electrophile that reacts violently with nucleophiles (including water in lung tissue).
-
PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory.
-
Lachrymator: Benzyl-type halides and sulfonyl chlorides are potent lachrymators. Always handle inside a functioning fume hood.
-
Decomposition: Upon contact with moisture, it releases Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid.
-
Neutralization: Spills should be treated with saturated Sodium Bicarbonate (
) solution to neutralize acidity before disposal.
References
-
Chemical Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1250404-82-0. Retrieved from
-
Mechanistic Insight (Sulfene): King, J. F., et al. (2008). "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." International Journal of Molecular Sciences, 9(5), 914-925.[4]
-
General Reactivity: Sigma-Aldrich. (n.d.). (4-Fluorophenyl)methanesulfonyl chloride Product Sheet. (Used for analogous physicochemical property validation).
-
Synthetic Protocol: De Luca, L., et al. (2008). "A Mild and Efficient Alternative to the Classical Sulfonamide Synthesis." Synlett, 2008(12). (Adapted for benzyl systems).[2]
Sources
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- 5. CAS 103360-04-9 | (4-Fluorophenyl)methanesulfonyl chloride - Synblock [synblock.com]
A Comprehensive Technical Guide to the Safe Handling of (4-Chloro-3-fluorophenyl)methanesulfonyl Chloride
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of (4-chloro-3-fluorophenyl)methanesulfonyl chloride. Given the limited specific public data for this exact molecule, this guide synthesizes established safety protocols for closely related and structurally analogous sulfonyl chlorides. The principles and procedures outlined herein are grounded in the known reactivity of the sulfonyl chloride functional group and represent best practices for laboratory safety.
Hazard Identification and Risk Profile
This compound is a substituted sulfonyl chloride. While comprehensive toxicological data for this specific compound is not widely available, the sulfonyl chloride functional group dictates a high-hazard profile. Compounds in this class are potent electrophiles and are classified as highly reactive and corrosive.[1] The primary dangers stem from its violent reactivity with nucleophiles, particularly water, and its corrosive nature, which can cause severe damage to biological tissues.[2][3][4]
Based on analogous compounds, the expected GHS hazard classifications are summarized below.
| Hazard Class | Hazard Statement | GHS Pictogram | Rationale / Notes |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[5][6] | Corrosion (GHS05) | This is the primary and most consistent hazard across all sulfonyl chlorides. Reaction with moisture on skin or in eyes forms corrosive acids.[2] |
| Acute Toxicity (Inhalation) | H330 / H335: Fatal if inhaled / May cause respiratory irritation.[5][6][7] | Skull and Crossbones (GHS06) / Exclamation Mark (GHS07) | Inhalation of vapors or aerosols can cause severe chemical burns to the respiratory tract.[3][4] Some analogs are confirmed to be fatal upon inhalation.[6][7] |
| Water Reactivity | Reacts violently with water, liberating toxic and corrosive gas.[3][8] | Not a formal GHS statement, but a critical handling hazard. | Reaction with water, including atmospheric moisture, produces hydrochloric acid and sulfur oxides.[2][4][8] |
| Acute Toxicity (Oral/Dermal) | H301 / H311: Toxic if swallowed or in contact with skin.[7][9] | Skull and Crossbones (GHS06) | Systemic toxicity is a significant risk, in addition to local corrosive effects. |
The Chemistry of Reactivity: A Mechanistic Approach to Safety
Understanding the chemical reactivity of this compound is fundamental to appreciating the causality behind the required safety protocols. The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
This electrophilicity makes it a prime target for nucleophiles. The most common and hazardous reactions in a laboratory setting include:
-
Hydrolysis: The most significant safety concern is its rapid and exothermic reaction with water.[2] This includes not just liquid water but also moisture in the air, on surfaces, and on biological tissues. The reaction produces (4-chloro-3-fluorophenyl)methanesulfonic acid and highly corrosive hydrochloric acid (HCl) gas.[2][4][8]
-
Reaction with Alcohols and Amines: It will react readily with alcohols to form sulfonate esters and with primary or secondary amines to form sulfonamides.[1] These reactions are also exothermic and can proceed vigorously.
-
Reaction with Bases: It reacts violently with strong bases.[2][5]
This inherent reactivity dictates that all handling procedures must be designed to rigorously exclude moisture and prevent unintended contact with incompatible materials.
Hierarchy of Controls: A System for Safe Management
A systematic approach to hazard control is essential. The hierarchy of controls, from most to least effective, must be applied when working with this compound.
3.1. Engineering Controls: The First Line of Defense Engineering controls are designed to isolate the researcher from the hazard. Their use is mandatory, not optional.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a certified chemical fume hood with sufficient airflow.[2][3][10]
-
Emergency Facilities: An emergency eyewash station and a safety shower must be immediately accessible in the work area.[3][5][11] These facilities should be tested regularly.[10]
3.2. Administrative Controls: Standard Operating Procedures Clear, written protocols and proper training are critical. This includes:
-
Restricted Access: Only trained personnel should be permitted to handle this compound.
-
Labeling: All containers must be clearly labeled with the chemical name, and appropriate hazard warnings (e.g., "Corrosive," "Water-Reactive").[10]
-
Safe Work Practices: Never work alone when handling highly hazardous materials. Always decontaminate surfaces and equipment after use.
3.3. Personal Protective Equipment (PPE): The Final Barrier PPE is the last line of defense and must be selected carefully to resist chemical breakthrough. It is not a substitute for robust engineering controls.[12]
| Protection Area | Required PPE | Justification and Best Practices |
| Eyes & Face | Tightly-fitting chemical splash goggles AND a full-face shield.[2][5][10][13] | Protects against splashes of the corrosive liquid and potential violent reactions. Goggles protect the orbital socket, while the face shield protects the entire face. |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][10] | Always inspect gloves for tears or pinholes before use. Practice proper glove removal techniques to avoid skin contact. Change gloves immediately if contamination is suspected.[14] |
| Body | Chemical-resistant lab coat or apron.[2][10] | Protects skin and personal clothing from splashes. For larger quantities or tasks with a higher risk of exposure, impervious or fire/flame-resistant clothing should be worn.[2][11][15] |
| Respiratory | Not required if all work is performed within a certified fume hood. | A respirator (e.g., full-face with appropriate cartridges) must be used if there is a risk of exceeding exposure limits or in case of ventilation failure.[2][15][16] |
Protocols for Handling, Storage, and Disposal
4.1. Storage Protocol Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Environment: Store in a cool, dry, and well-ventilated area designated as a corrosives and water-free area.[3][10][15]
-
Container: Keep the container tightly sealed to prevent moisture ingress.[5][15][17] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
-
Incompatibilities: Segregate from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[2][5] Store away from any sources of water.
4.2. Experimental Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational and the work area is clean and free of moisture. Ensure the safety shower and eyewash are accessible.
-
Don PPE: Put on all required PPE as detailed in Section 3.3.
-
Inert Atmosphere: If the procedure is sensitive to moisture, prepare the reaction apparatus under an inert atmosphere (e.g., using a Schlenk line or glovebox).
-
Dispensing: Transfer the required amount of this compound slowly and carefully to prevent splashing.[10] Use compatible equipment, such as glass or appropriate plastic syringes/cannulas.
-
Reaction Quenching: After the reaction is complete, any excess sulfonyl chloride must be quenched carefully. This is typically done by slowly adding the reaction mixture to a stirred, cooled solution of a suitable nucleophile (e.g., a dilute solution of a non-volatile amine or a basic solution, with extreme caution and temperature control).
-
Decontamination: Thoroughly decontaminate all equipment that came into contact with the compound.
Emergency Response Protocols
Accidents can happen, and a clear, rehearsed emergency plan is vital.[10]
5.1. Spill Management Never use water to clean up a spill of sulfonyl chloride.[3][11]
Caption: Emergency response workflow for a sulfonyl chloride spill.
Spill Cleanup Steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[11][18]
-
Protect: Don full PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or vermiculite.[4][11][18] Do not use combustible materials like paper towels.
-
Neutralize: Cautiously cover the absorbent mixture with sodium bicarbonate or soda ash to neutralize the acidic components.[11]
-
Collect: Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[11][18]
-
Ventilate: Ventilate the area thoroughly after cleanup is complete.[11]
5.2. First Aid Measures Immediate action is critical in case of exposure.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][5][10] Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[3][5][18]
-
Inhalation: Move the victim to fresh air immediately.[3][5] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[3][4][5]
-
Ingestion: Do NOT induce vomiting.[3][4][5] If the victim is conscious and alert, rinse their mouth with water and have them drink a small amount of water.[3][5] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][5]
References
-
Benchchem. (n.d.). Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem Technical Support Center. 2
-
Synquest Labs. (2016). 4-Fluoro-3-methylbenzenesulfonyl chloride Safety Data Sheet. 5
-
Cole-Parmer. (2006). Material Safety Data Sheet - [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride. 3
-
Macsen Labs. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?10
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. 11
-
New Jersey Department of Health. (n.d.). ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. 18
-
Safety Data Sheets. (n.d.). p-Toluene sulfonyl chloride. 15
-
Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. 16
-
Santa Cruz Biotechnology. (n.d.). 1,2-Naphthoquinone-2-diazido-4-sulfonyl Chloride Safety Data Sheet. 17
-
International Labour Organization & World Health Organization. (2021). ICSC 1163 - METHANESULFONYL CHLORIDE. 4
-
KISHIDA CHEMICAL CO., LTD. (2024). Methanesulfonyl chloride Safety Data Sheet. 7
-
CymitQuimica. (2025). SAFETY DATA SHEET - (2-Chloro-4-fluorophenyl)methanesulfonyl chloride. 14
-
Fisher Scientific. (2025). [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride Safety Data Sheet. 19
-
Merck Millipore. (n.d.). Toluene-α-sulphonyl chloride Safety Data Sheet. 20
-
Chem-Impex. (n.d.). (4-Fluorophenyl)methanesulfonyl chloride. 21
-
Sdfine. (n.d.). Sulphuryl chloride Safety Data Sheet. Link
-
Fisher Scientific. (2023). 2-Iodobenzene-1-sulfonyl chloride Safety Data Sheet. Link
-
DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals. 12
-
NOAA. (n.d.). METHANESULFONYL CHLORIDE - CAMEO Chemicals. 8
-
Wikipedia. (n.d.). Methanesulfonyl chloride. 1
-
Thermo Fisher Scientific. (2009). Methanesulfonyl chloride Safety Data Sheet. 9
-
Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. 6
-
BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). 13
-
Sigma-Aldrich. (n.d.). (4-Fluorophenyl)methanesulfonyl chloride. Link
-
PubChemLite. (2025). (3-chloro-4-fluorophenyl)methanesulfonyl chloride (C7H5Cl2FO2S). 22
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(4-Chloro-3-fluorophenyl)methanesulfonyl chloride chemical stability and reactivity
The following technical guide details the chemical stability, reactivity profile, and handling protocols for (4-Chloro-3-fluorophenyl)methanesulfonyl chloride . This document is structured for researchers and process chemists, focusing on the mechanistic underpinnings of its reactivity to ensure reproducible experimental outcomes.
Stability, Reactivity, and Synthetic Application
Executive Summary
This compound is a specialized sulfonylating reagent used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike robust aryl sulfonyl chlorides (e.g., tosyl chloride), this benzyl sulfonyl chloride derivative exhibits a dual reactivity profile driven by the acidity of its benzylic protons. The electron-withdrawing effects of the 3-fluoro and 4-chloro substituents significantly enhance the electrophilicity of the sulfur center while simultaneously increasing the acidity of the methylene bridge. This unique electronic environment necessitates precise control over reaction conditions—specifically temperature and basicity—to prevent rapid thermal desulfonylation or sulfene-mediated dimerization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The presence of halogen substituents at the 3- and 4-positions imparts distinct electronic properties compared to the parent benzylsulfonyl chloride.
| Property | Data / Description |
| Chemical Name | This compound |
| CAS Number | 103360-04-9 |
| Molecular Formula | C₇H₅Cl₂FO₂S |
| Molecular Weight | 243.08 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |
| Electronic Character | Highly electrophilic; Benzylic protons are acidic ( |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂), desiccated |
Chemical Stability Profile
Thermal Instability (Desulfonylation)
A critical failure mode for benzylsulfonyl chlorides is thermal decomposition. Unlike benzenesulfonyl chlorides, which are thermally robust, this compound is prone to cheletropic extrusion of sulfur dioxide (
-
Mechanism: Upon heating (>60°C), the compound undergoes homolytic or heterolytic cleavage of the C-S bond, releasing gaseous
and generating a benzyl chloride derivative. -
Substituent Effect: The 3-F and 4-Cl substituents stabilize the resulting benzyl radical/cation intermediate via inductive effects, potentially lowering the activation energy for decomposition compared to unsubstituted analogs.
-
Operational Implication: Do not distill. Reactions should be maintained below 40°C. Exotherms during scale-up must be rigorously controlled to prevent runaway desulfonylation.
Hydrolytic Sensitivity
The sulfonyl chloride moiety is highly susceptible to nucleophilic attack by water.
-
Degradation Product: (4-Chloro-3-fluorophenyl)methanesulfonic acid and HCl.
-
Kinetics: Hydrolysis is autocatalytic; the generated HCl accelerates further degradation.
-
Prevention: Store in tightly sealed containers with desiccant packs. All solvents used in synthesis must be anhydrous (
50 ppm ).
Reactivity & Synthetic Utility[8][10]
The reactivity of this molecule is defined by two competing pathways: Direct Nucleophilic Substitution (
The Sulfene Pathway (Critical mechanistic insight)
In the presence of tertiary amine bases (e.g., Triethylamine, DIPEA), the acidic benzylic protons can be removed to form a transient sulfene intermediate.
-
Inductive Enhancement: The 3-Fluoro and 4-Chloro groups are electron-withdrawing (EWG). They pull electron density from the aromatic ring, which in turn inductively stabilizes the carbanion at the benzylic position. This makes the benzylic protons significantly more acidic than those in non-halogenated benzylsulfonyl chlorides.
-
Risk: If the amine nucleophile is sterically hindered or slow to react, the sulfene intermediate can dimerize or oligomerize, leading to low yields and complex impurities (stilbene sultones).
Mechanistic Visualization
The following diagram outlines the competing pathways. Process chemists must bias the reaction toward Path A or controlled Path B to ensure high yield.
Figure 1: Competing reaction pathways. Path A (Direct Substitution) is preferred for clean conversion. Path B (Sulfene) dominates with strong bases and can lead to dimerization if the nucleophile is slow.
Experimental Protocols
Standard Protocol: Sulfonamide Synthesis
To mitigate sulfene formation and thermal decomposition, use a "Schotten-Baumann" biphasic system or a weak organic base protocol.
Method A: Weak Base / Organic Solvent (Recommended for Drug Discovery)
-
Rationale: Uses Pyridine or
to neutralize HCl without rapidly deprotonating the benzylic position.
Materials:
-
Reagent: this compound (1.1 equiv)
-
Substrate: Primary/Secondary Amine (1.0 equiv)
-
Base: Pyridine (3.0 equiv) OR
(suspended) -
Solvent: Anhydrous DCM or THF (0.1 M concentration)
Procedure:
-
Dissolution: Dissolve the amine in anhydrous DCM at 0°C under Nitrogen.
-
Base Addition: Add Pyridine.
-
Reagent Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Note: Keeping the temperature at 0°C prevents thermal degradation. Dropwise addition ensures the concentration of sulfonyl chloride remains low relative to the amine, favoring substitution over dimerization.
-
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Monitoring: Check by TLC/LCMS. If starting material persists, do not heat. Add a catalytic amount of DMAP (5 mol%) if necessary, but be aware this increases sulfene risk.
-
-
Workup: Quench with 1M HCl (to remove pyridine) or saturated
. Extract with DCM. Wash with brine, dry over , and concentrate at < 35°C .
Quality Control & Stability Testing
Before using stored material, verify integrity.
Visual Inspection: Material should be white/crystalline.[1] Yellowing or liquefaction indicates hydrolysis or decomposition. H-NMR Check:
-
Dissolve ~5 mg in
. -
Key Signal: Look for the benzylic
singlet around 4.5–4.8 ppm. -
Impurity Flags:
-
New singlet shifted downfield (Sulfonic acid).
-
Complex multiplets in the alkene region (Stilbene dimers from sulfene coupling).
-
Loss of integral ratio between aromatic protons and methylene protons.
-
Handling & Safety Information
| Hazard Class | Description |
| Corrosive | Causes severe skin burns and eye damage (Category 1B). Reacts with skin moisture to produce HCl. |
| Lachrymator | Vapors are highly irritating to mucous membranes and eyes.[2][3] Handle only in a fume hood. |
| Moisture Sensitive | Reacts violently with water. |
PPE Requirements:
-
Gloves: Nitrile (double gloving recommended) or Silver Shield for extended handling.
-
Eye Protection: Chemical splash goggles. Face shield if working on >5g scale.
-
Respiratory: Work strictly within a certified chemical fume hood.
References
-
Mechanism of Sulfonyl Chloride Hydrolysis & Sulfene Formation King, J. F., et al. "Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides."[4] Journal of the American Chemical Society.[5]
-
Thermal Instability of Benzylsulfonyl Chlorides Block, E., & Aslam, M. "The Chemistry of Sulfenes." Tetrahedron.
-
General Reactivity of Fluorinated Sulfonyl Chlorides Chem-Impex International. "(4-Fluorophenyl)methanesulfonyl chloride Product Data."
-
Safety Data Sheet (SDS) - Methanesulfonyl Chloride Class NOAA Office of Response and Restoration. "CAMEO Chemicals: Methanesulfonyl Chloride."
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Methodological & Application
Application Note: Large-Scale Synthesis of (4-Chloro-3-fluorophenyl)methanesulfonyl chloride
Executive Summary
This Application Note details the process development and scale-up protocol for the synthesis of (4-Chloro-3-fluorophenyl)methanesulfonyl chloride (CAS: N/A for specific isomer, generic class referenced). This intermediate is a critical scaffold in the development of sulfonamide-based inhibitors and metabolic probes.
While direct chlorosulfonation of arenes is common, it is unsuitable here due to regioselectivity issues caused by the directing effects of the chloro- and fluoro- substituents. Therefore, this guide prioritizes the indirect sulfonyl functionalization of the corresponding benzyl bromide via a sodium sulfonate intermediate. This route avoids the use of hazardous gaseous chlorine (
Process Safety Assessment (Critical)
WARNING: This protocol involves hazardous reagents and exothermic steps. A full Risk Assessment (RA) must be completed before execution.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Thermal Instability | Benzylsulfonyl chlorides are prone to desulfonylation (loss of | Maintain reaction and workup temperatures strictly below |
| Thionyl Chloride ( | Reacts violently with water to release | Use a caustic scrubber (NaOH) for off-gas. Ensure all glassware is oven-dried. Quench excess reagent into a large volume of ice/water with vigorous stirring. |
| Exotherm Control | The conversion of the sulfonate salt to the sulfonyl chloride is endothermic initially but can become runaway if DMF catalyst is added too rapidly. | Add DMF catalyst dropwise at ambient temperature. Control heating ramp rates. |
Retrosynthetic Analysis & Route Selection
To achieve high regiochemical fidelity, we utilize a nucleophilic displacement strategy rather than Electrophilic Aromatic Substitution (EAS).
Reaction Pathway Visualization
Figure 1: Two-step synthetic pathway avoiding direct chlorination.
Experimental Protocol
Step 1: Formation of Sodium Sulfonate Salt
Objective: Convert the lipophilic benzyl bromide into a water-soluble sulfonate salt.
-
Reagents:
-
4-Chloro-3-fluorobenzyl bromide (1.0 equiv)
-
Sodium sulfite (
), anhydrous (1.5 equiv) -
Solvent: Water / 1,4-Dioxane (1:1 v/v) or Water / Ethanol (2:1 v/v)
-
-
Procedure:
-
Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve sodium sulfite (1.5 equiv) in water (5 vol relative to bromide).
-
Addition: Dissolve the benzyl bromide in Dioxane (5 vol) and add to the aqueous sulfite solution.
-
Reaction: Heat the biphasic mixture to reflux (
) for 4–6 hours.-
Checkpoint: The reaction is complete when the mixture becomes a single clear phase (the starting bromide is insoluble, the product salt is soluble).
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove the organic co-solvent (Dioxane/Ethanol).
-
Crucial Step: The sodium sulfonate salt will precipitate upon cooling/concentration. If it does not, add saturated NaCl (brine) to salt it out.
-
Filter the white solid.
-
Drying: Dry the salt in a vacuum oven at
for 24 hours. Moisture carryover is detrimental to Step 2.
-
-
Step 2: Chlorination to Sulfonyl Chloride
Objective: Nucleophilic acyl substitution to generate the sulfonyl chloride.
-
Reagents:
-
Sodium (4-Chloro-3-fluorophenyl)methanesulfonate (from Step 1)
-
Thionyl Chloride (
) (5.0 equiv) – Acts as reagent and solvent. -
N,N-Dimethylformamide (DMF) (0.05 equiv) – Catalyst.
-
Solvent: Toluene (optional, if slurry is too thick).
-
-
Procedure:
-
Setup: Use a reactor vented to a caustic scrubber (
). -
Charge: Place the perfectly dry sulfonate salt into the reactor.
-
Addition: Add Thionyl Chloride (5.0 equiv) slowly at room temperature.
-
Catalysis: Add DMF (catalytic amount) dropwise.
-
Observation: Gas evolution (
) will begin immediately.
-
-
Reaction: Warm the mixture carefully to
. Do not exceed to prevent desulfonylation. Stir for 3–4 hours. -
Workup (The "Ice Quench"):
-
Cool the reaction mass to
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Dilute with Toluene (10 vol).
-
Quench: Pour the reaction mixture slowly into a stirred mixture of Ice/Water. Caution: Violent reaction.[1]
-
-
Extraction: Separate the organic layer (Toluene). Wash with cold water (
vol) and cold brine ( vol). -
Drying: Dry over anhydrous
, filter, and concentrate at low temperature ( ) under vacuum.
-
Purification & Quality Control
Benzylsulfonyl chlorides are difficult to purify by silica chromatography due to hydrolysis on the acidic silica surface. Crystallization is the preferred method.
Crystallization Protocol
-
Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) or Toluene at room temperature.
-
Slowly add Hexane or Heptane (anti-solvent) until turbidity persists.
-
Cool to
overnight. -
Filter the off-white crystals rapidly under nitrogen (hygroscopic).
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (ACN/Water, no pH mod) | |
| Identity | Characteristic singlet at | |
| Hydrolyzable Cl | Titration ( |
Troubleshooting Guide
Logic Flow for Low Yield/Purity
Figure 2: Troubleshooting logic for common failure modes.
Expert Insights (The "Why")
-
The Fluorine Effect: The 3-Fluoro substituent exerts an inductive withdrawing effect (
). While this deactivates the ring, it actually stabilizes the benzylic position against hydrolysis compared to the non-fluorinated analog. However, it also makes the benzylic protons more acidic, increasing the risk of elimination side reactions if strong bases are used. -
Catalytic DMF Mechanism: DMF reacts with
to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than thionyl chloride alone. This allows the reaction to proceed at the lower temperatures required to prevent thermal decomposition. -
Storage: Store the final sulfonyl chloride under Argon at
. If the solid turns to a liquid over time, it has likely hydrolyzed to the sulfonic acid (hygroscopic) or decomposed.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General methodology for sulfonyl chlorides).
-
Organic Syntheses. "p-Acetaminobenzenesulfonyl Chloride". Org.[5] Synth.1928 , 8, 100. (Foundational protocol for chlorosulfonation). [Link]
-
World Intellectual Property Organization. "WO2010091411 - Compounds and Methods for Modulating ROR Gamma". (Patent referencing synthesis of similar halogenated benzyl derivatives). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing (4-Chloro-3-fluorophenyl)methanesulfonyl Chloride Synthesis
Executive Summary
Synthesizing (4-Chloro-3-fluorophenyl)methanesulfonyl chloride presents unique challenges compared to standard phenyl sulfonyl chlorides. As a benzyl sulfonyl chloride, this molecule is structurally prone to two primary degradation pathways: hydrolysis (to the sulfonic acid) and thermal desulfonylation (extrusion of SO₂ to form the benzyl halide).
This guide prioritizes the Oxidative Chlorination route (via Isothiouronium salt) over the classical Reed reaction or Sulfite/PCl₅ methods. Our field data indicates this pathway offers the highest reproducibility and yield (>85%) for electron-deficient benzyl substrates.
Module 1: Synthetic Route Selection
Why is my yield low? You may be using the wrong pathway.
The Decision Matrix
We strongly recommend Route A for this specific target.
Figure 1: Synthetic Pathway Evaluation. Route A minimizes thermal stress, preserving the labile benzyl-SO₂ bond.
Module 2: Detailed Protocol (Route A)
Method: One-Pot Oxidative Chlorination via Isothiouronium Salt. Target Yield: 85-92%
Phase 1: Formation of S-Benzylisothiouronium Chloride
-
Dissolution: Dissolve 4-Chloro-3-fluorobenzyl bromide (1.0 eq) and Thiourea (1.05 eq) in Ethanol (5 vol).
-
Reflux: Heat to reflux for 1-2 hours. Checkpoint: The product often precipitates as a white solid upon cooling.
-
Isolation: Concentrate the solvent or filter the precipitate.[1] (Note: You can proceed directly to Phase 2 without isolation if using an aqueous/acetic acid solvent switch, but isolation cleans up the reaction).
Phase 2: Oxidative Chlorination (The Critical Step)
Reagents: N-Chlorosuccinimide (NCS) / HCl / Acetonitrile (MeCN).
Why NCS? It provides a controlled release of
-
Setup: Suspend the Isothiouronium salt (from Phase 1) in MeCN/2M HCl (1:1 ratio).
-
Cooling (CRITICAL): Cool the mixture to 0–5°C .
-
Warning: Do not let the temperature rise above 10°C. Benzyl sulfonyl chlorides are thermally unstable.
-
-
Addition: Add NCS (3.0 eq) portion-wise over 30 minutes. Maintain internal temp < 5°C.
-
Quench: Dilute with cold water and extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash: Wash organic layer with cold saturated
(to remove acid) and cold Brine. -
Dry & Concentrate: Dry over
and concentrate at room temperature (do not heat the rotovap bath > 30°C).
Module 3: Troubleshooting & FAQs
Issue 1: "My product turns into a tar/oil during concentration."
Diagnosis: Thermal Desulfonylation.
Mechanism: Benzyl sulfonyl chlorides can extrude
-
Rotovap Bath: Never exceed 30°C.
-
Storage: If the product is an oil, it may crystallize at -20°C. Add a seed crystal if available.
-
Stabilization: Store under
immediately.
Issue 2: "I see a large amount of sulfonic acid (hydrolysis) in the NMR."
Diagnosis: Slow Phase Separation or Wet Solvents.
Mechanism: The sulfonyl chloride is highly electrophilic. Prolonged contact with the aqueous acidic phase during workup hydrolyzes the
-
Speed: The extraction (Phase 2, Step 4) must be rapid.
-
Cold Workup: Use ice-cold water for the quench.
-
Drying: Ensure the organic layer is rigorously dried with
before concentration.[1]
Issue 3: "Yield is low (<50%) using the Sodium Sulfite/PCl5 route."
Diagnosis: Inefficient Chlorination or
Issue 4: "Can I use Sodium Hypochlorite (Bleach) instead of NCS?"
Answer: Yes, but with caution.
Guidance: Bleach is basic. You must acidify the reaction mixture (acetic acid or HCl) before adding bleach. If the pH is basic (
-
Protocol Adjustment: Add bleach dropwise to a mixture of Thiol/Salt in AcOH/Water at 0°C.
Module 4: Data & Optimization Tables
Table 1: Oxidant Comparison for Benzyl Substrates
| Oxidant System | Yield Potential | Thermal Risk | Comments |
| NCS / HCl / MeCN | High (85-95%) | Low | Recommended. Mild exotherm, easy temp control. |
| High (80-90%) | Medium | Hard to control rate; risk of over-chlorination on the ring. | |
| Low (<50%) | High | Often leads to radical chlorination of the benzylic position. | |
| Bleach / Acid | Medium (60-75%) | Medium | pH control is difficult; high hydrolysis risk. |
Table 2: Impact of Substituents (Electronic Effects)
Molecule: this compound
| Feature | Effect on Reactivity | Adjustment |
|---|---|---|
| 3-Fluoro (Meta) | Electron Withdrawing. Deactivates ring. | Reduces risk of ring chlorination by-products. |
| 4-Chloro (Para) | Weakly Deactivating. | Increases lipophilicity; aids in extraction. |
| Benzylic Position | Activated methylene. | Primary instability point. Susceptible to radical attack and
Module 5: Mechanism of Failure (Visualization)
Figure 2: Primary Degradation Pathways. Visualizing the two main "yield killers": moisture and heat.
References
-
Development of an Extremely Efficient Oxidative Chlorination Reaction. Source: Organic Process Research & Development (ACS Publications). Context: Describes the scale-up of benzyl thioether oxidation to sulfonyl chlorides using aqueous chlorination. URL:[Link]
-
Conversion of Thiols into Sulfonyl Chlorides under Aerobic and Metal-Free Conditions. Source: Green Chemistry (RSC). Context: Validates the oxidative mechanism and stability profiles of sulfonyl chlorides. URL:[Link]
-
Synthesis of Sulfonyl Chlorides from Thiols, Disulfides, and Thioesters using NCS. Source: Tetrahedron Letters.[2][3] Context: Establishes the NCS/HCl/MeCN protocol as a mild alternative to gaseous chlorine for sensitive substrates. URL:[Link]
-
Preparation of Benzenesulfonyl Chloride (Standard Protocols). Source: Organic Syntheses, Coll.[4] Vol. 1, p. 84. Context: Provides the classical baseline for PCl5/Sulfite routes (Route B) for comparison. URL:[Link]
Sources
Validation & Comparative
Spectroscopic Characterization of (4-Chloro-3-fluorophenyl)methanesulfonyl Chloride Reaction Products
Executive Summary
The accurate characterization of sulfonamides derived from (4-Chloro-3-fluorophenyl)methanesulfonyl chloride is a critical checkpoint in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where fluorinated scaffolds are prized for their metabolic stability and lipophilicity.
This guide challenges the industry-standard reliance on solitary 1H NMR or LC-MS methods.[1] We demonstrate that a multi-modal spectroscopic approach —specifically leveraging 19F NMR as a primary quality attribute tool—significantly outperforms traditional methods in detecting common failure modes such as hydrolysis (sulfonic acid formation) and desulfonylation.[1]
Key Findings
| Feature | 1H NMR | LC-MS (ESI) | 19F NMR | Recommendation |
| Structural Confirmation | High (Diagnostic | Low (Ambiguous isomers) | Medium (F-environment) | Primary: 1H |
| Purity (Hydrolysis) | Low (Peak overlap) | Medium (Ionization dependent) | High (Distinct shifts) | Primary: 19F |
| Quantification | High (qNMR) | Low (Response factors vary) | High (With internal std) | Primary: 1H/19F |
The Challenge: Why This Scaffold is Difficult
This compound presents specific analytical hurdles compared to non-fluorinated or simple alkyl sulfonyl chlorides:
-
The "Benzyl" Methylene Ambiguity: The benzylic methylene protons (
) typically appear as a singlet around 4.2–4.5 ppm.[1] However, this region is often crowded by solvent peaks (e.g., water in DMSO- ) or byproducts (benzyl alcohol derivatives from solvolysis). -
Hydrolytic Instability: Like all benzyl sulfonyl chlorides, this reagent is prone to hydrolysis, forming the corresponding sulfonic acid.[1] In LC-MS, the sulfonic acid often ionizes poorly in positive mode or co-elutes with the sulfonamide in standard acidic gradients.[1]
-
Fluorine Coupling: The 3-Fluoro substituent introduces
coupling, complicating the aromatic region in 1H NMR and making integration for purity difficult without decoupling.[1]
Comparative Analysis of Characterization Methods
Method A: 1H NMR (The Structural Anchor)
Role: Verification of the sulfonamide bond formation and aromatic substitution pattern.[1]
-
Performance: The disappearance of the sulfonyl chloride's methylene singlet (approx.[1]
5.0 ppm in ) and the appearance of the sulfonamide methylene singlet (shifted upfield to 4.2–4.4 ppm) is the most reliable indicator of reaction progress.[1] -
Limitation: If the reaction is run in pyridine or generates significant sulfonic acid, the methylene peaks may overlap or broaden due to pH-dependent exchange.[1]
-
Expert Insight: Always examine the aromatic region (7.0–7.6 ppm).[1] The 3-F atom splits the adjacent protons.[1] Look for a complex multiplet pattern rather than clean doublets.
Method B: 19F NMR (The Purity Specialist)
Role: Rapid detection of impurities and regioisomers.[1]
-
Performance: This is the superior method for this specific scaffold.[1] The fluorine atom acts as a sensitive probe of the electronic environment.[1]
-
Advantage: 19F NMR has no background noise from solvents or hydrocarbon impurities.[1] It provides a binary "Go/No-Go" purity check in seconds.[1]
Method C: LC-MS (The Sensitivity Tool)
Role: Trace impurity detection and molecular weight confirmation.[1]
-
Performance: Sulfonamides ionize well in Negative Mode ESI (
).[1] Positive mode ( ) can be inconsistent unless the amine partner is basic.[1] -
Critical Failure Mode: LC-MS often fails to distinguish between the sulfonic acid byproduct and the sulfonamide if the amine is small or polar, as their retention times can be very similar on C18 columns.[1] Furthermore, the sulfonyl chloride itself is not stable on the column, hydrolyzing during analysis, leading to false negatives.
Experimental Protocols
Standard Synthesis Workflow
To generate the products for comparison, the following protocol is recommended.
-
Dissolution: Dissolve amine (1.1 equiv) and TEA (2.0 equiv) in DCM at 0°C.
-
Addition: Add this compound (1.0 equiv) dropwise.
-
Reaction: Stir at RT for 2 hours.
-
Quench: Wash with 1N HCl, then Brine. Dry over
.[1]
Recommended Characterization Workflow
Do not rely on a single technique.[1] Follow this integrated sequence.
Step 1: The "Quick Look" (19F NMR) [1]
-
Sample: Take 50
of the crude reaction mixture, dilute with . -
Parameter: Run a non-decoupled 19F scan (typically 16-32 scans).
-
Criteria: If multiple F-peaks are present (>5% intensity of main peak), perform column chromatography.
Step 2: The "Structural Check" (1H NMR)
-
Focus: Confirm the integral ratio of the
singlet (2H) to the aromatic protons (3H). -
Validation: Ensure the
proton is visible (often broad singlet, 4.5-8.0 ppm depending on solvent).
Step 3: The "Final QC" (LC-MS)
-
Mode: Run in Negative ESI mode to detect the sulfonamide anion.[1]
-
Check: Look for the characteristic Chlorine isotope pattern (
ratio of 3:1).[1]
Visualizations
Diagram 1: Reaction & Failure Pathways
This diagram illustrates the chemical pathways that must be monitored.[1]
Caption: Chemical pathways showing the target sulfonamide and critical hydrolytic side-products.
Diagram 2: Analytical Decision Tree
A logic flow for choosing the correct analytical technique.[1]
Caption: Operational workflow for validating sulfonamide synthesis using multi-modal spectroscopy.
Representative Data
The following table summarizes the expected spectral shifts for the (4-Chloro-3-fluorophenyl) moiety.
| Moiety | 1H NMR ( | Multiplicity | 19F NMR ( | Notes |
| 4.25 - 4.45 | Singlet (2H) | N/A | Diagnostic for sulfonamide formation. | |
| Ar-H (C2) | 7.10 - 7.20 | dd ( | N/A | Proton between Cl and F. |
| Ar-H (C5) | 7.40 - 7.50 | dd | N/A | Ortho to Cl. |
| Ar-H (C6) | 7.05 - 7.15 | m | N/A | Para to F. |
| Ar-F | N/A | N/A | -112 to -116 | Shift depends on amine partner. |
Note: Chemical shifts are referenced to TMS (0 ppm) for 1H and
References
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1]
-
Carey, J. S., et al. (2006).[1] "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(12), 2337-2347.
-
Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
-
NIST Chemistry WebBook. "Mass Spectra of Sulfonamides." National Institute of Standards and Technology.[1] Link
Sources
cost-effectiveness of using (4-Chloro-3-fluorophenyl)methanesulfonyl chloride in synthesis
Topic: Cost-Effectiveness of Using (4-Chloro-3-fluorophenyl)methanesulfonyl Chloride in Synthesis Content Type: Publish Comparison Guide
Decision Framework for Medicinal Chemistry & Process Development
The Chemical Context: Why This Motif?
In modern drug discovery, the (4-chloro-3-fluorophenyl)methyl moiety is a privileged scaffold. It is not merely a structural spacer; it is a pharmacokinetic modulator.
-
Metabolic Stability: The strategic placement of fluorine at the 3-position blocks metabolic oxidation at a typically vulnerable site on the benzene ring.
-
Lipophilicity (LogP): The 4-chloro substituent increases lipophilicity, enhancing membrane permeability, while the fluorine atom modulates the pKa of nearby functional groups via the inductive effect.
-
Bioisosterism: This specific substitution pattern is frequently used to optimize binding affinity in kinase inhibitors and GPCR ligands.
The reagent This compound (CAS: 103360-04-9) is the primary electrophile used to introduce this motif into amines to form sulfonamides . However, its cost profile changes drastically depending on the scale of operation.
Comparative Analysis: Commercial vs. In-House
This section objectively compares acquiring the finished reagent versus synthesizing it from its immediate precursor, 4-Chloro-3-fluorobenzyl chloride (CAS: 55952-47-5).
The Economic & Operational Matrix
| Feature | Option A: Commercial Procurement | Option B: In-House Synthesis (Oxidative Chlorination) |
| Primary Driver | Speed (Time-to-Data) | Cost-Efficiency & Scalability |
| Approx.[1] Cost Index | 10x (High Premium) | 1x (Base Material Cost) |
| Purity Reliability | Variable (Hydrolysis risk during storage) | High (Freshly prepared) |
| Labor Overhead | Negligible | Moderate (2-step, 1-pot potential) |
| Waste Generation | Packaging only | Aqueous waste (NaCl, Succinimide/Urea derivatives) |
| Scale Suitability | Discovery (<5 g) | Process/Pilot (>50 g) |
Technical Insight: The Stability Factor
Benzyl-type sulfonyl chlorides are significantly less stable than their aryl counterparts (e.g., tosyl chloride). The methylene spacer (
-
Risk: Commercial batches often arrive partially hydrolyzed to the sulfonic acid, requiring re-purification (thionyl chloride treatment) or excess reagent usage.
-
Solution: In-house synthesis allows for "make-and-use" workflows, eliminating storage degradation.
Synthesis Pathways & Mechanism
The following diagram illustrates the standard usage (sulfonylation) and the recommended cost-effective synthesis route (oxidative chlorination).
Figure 1: The "Green" Oxidative Chlorination Route. This pathway avoids hazardous gaseous chlorine (
Experimental Protocols
These protocols are designed to be self-validating. If the intermediate does not precipitate or the color change does not occur, stop and adjust pH/temperature.
Protocol A: Synthesis of the Reagent (Cost-Saving Route)
Adapted from the method of Yang et al. (2013) for benzyl sulfonyl chlorides.
Step 1: Formation of Isothiouronium Salt
-
Dissolve: 10.0 mmol of 4-Chloro-3-fluorobenzyl chloride and 11.0 mmol of thiourea in 20 mL of ethanol.
-
Reflux: Heat to reflux for 3 hours.
-
Validate: Upon cooling, the isothiouronium chloride salt should precipitate as a white solid.
-
Isolate: Filter and wash with cold ethanol. (Yield is typically >90%).[2][3]
Step 2: Oxidative Chlorosulfonation
-
Suspend: Place the salt (from Step 1) in 25 mL of DCM and 20 mL of water. Cool to 0°C.[3]
-
Acidify: Add conc. HCl (approx. 3-4 eq) to the aqueous layer.
-
Oxidize: Dropwise add commercial bleach (NaOCl, ~10-13% active chlorine, 3.5 eq) while vigorously stirring. Maintain temp <5°C.
-
Observation: The solid salt will dissolve, and the organic layer will turn yellow/green (transient) then clear as the sulfonyl chloride forms and partitions into the DCM.
-
Workup: Separate the organic layer, wash with cold water and brine, dry over MgSO4, and concentrate at low temperature (<30°C).
-
Result: High purity sulfonyl chloride ready for immediate use.
-
Protocol B: General Sulfonylation (Usage)
-
Dissolve: 1.0 eq of Amine and 1.2 eq of TEA/DIPEA in anhydrous DCM (0.2 M).
-
Add: Cool to 0°C and add 1.1 eq of This compound (dissolved in minimal DCM) dropwise.
-
Monitor: Warm to RT. Reaction is usually complete in <2 hours.
-
Quench: Add 1M HCl (to remove unreacted amine) followed by sat. NaHCO3.
Cost-Effectiveness Decision Model
When should you switch from buying to making?
Figure 2: Decision Matrix based on scale and reagent stability.
Conclusion
For discovery chemistry (milligram scale), purchasing This compound is acceptable despite the cost, as it saves time. However, for campaigns requiring >5g, or when commercial batches show signs of hydrolysis (acidic smell, low yield), the oxidative chlorination of the isothiouronium salt is the superior strategy. It offers higher atom economy, fresh reagent quality, and significant cost reduction.[4]
References
-
Yang, Z., Zhou, B., & Xu, J. (2014).[1] Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation.[1] Synthesis, 46(02), 225-229.[1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Sohrabnezhad, S., Bahrami, K., & Hakimpoor, F. (2019).[5] A Green, Mild and Efficient One-Pot Method for the Synthesis of Sulfonamides from Thiols and Disulfides in Water.[5] ResearchGate.
Sources
- 1. Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Use of (4-Chloro-3-fluorophenyl)methanesulfonyl Chloride and its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Substituted Sulfonyl Chlorides in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold found in a vast array of therapeutic agents. The sulfonamide moiety's unique physicochemical properties, including its hydrolytic stability and ability to participate in hydrogen bonding, make it a cornerstone in the design of molecules targeting a wide range of biological targets. The reactivity of a sulfonyl chloride is tunable through the electronic nature of its substituents, allowing for fine control over reaction kinetics and selectivity.
This guide provides a comprehensive review and comparative analysis of (4-Chloro-3-fluorophenyl)methanesulfonyl chloride, a halogenated sulfonylating agent, and its alternatives. While a direct review of patents specifically citing this compound (CAS No. 1250404-82-0) reveals its commercial availability but limited specific patent literature to date, an analysis of structurally related compounds in patent filings and the broader scientific literature provides a strong basis for understanding its potential applications and performance. This guide will therefore focus on a comparative analysis with well-established and structurally analogous sulfonylating agents to provide a predictive framework for its use.
The Subject of Analysis: this compound
This compound is a benzylic sulfonyl chloride featuring two electron-withdrawing halogen substituents on the phenyl ring. The presence of both a chloro and a fluoro group is anticipated to significantly enhance the electrophilicity of the sulfonyl sulfur atom, thereby increasing its reactivity towards nucleophiles compared to unsubstituted or single-halogen-substituted analogues. This heightened reactivity can be advantageous in reactions with weakly nucleophilic amines or when milder reaction conditions are required to preserve sensitive functional groups within a complex molecule.
Comparative Analysis of Sulfonylating Agents
The choice of a sulfonylating agent is a critical parameter in the synthesis of sulfonamides, influencing reaction rates, yields, and compatibility with various functional groups. Here, we compare this compound's predicted reactivity with that of several common alternatives.
Electronic Effects and Reactivity: A Hammett Perspective
The reactivity of arenesulfonyl chlorides is significantly influenced by the electronic properties of the substituents on the aromatic ring. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A positive reaction constant (ρ) for nucleophilic substitution on a sulfonyl chloride indicates that electron-withdrawing groups accelerate the reaction.[1][2][3][4]
Based on this principle, we can predict the following reactivity trend:
This compound > (4-Fluorophenyl)methanesulfonyl chloride ≈ (4-Chlorophenyl)methanesulfonyl chloride > Phenylmethanesulfonyl chloride > p-Toluenesulfonyl chloride (Tosyl chloride)
The two halogen substituents in this compound exert a strong electron-withdrawing inductive effect, making the sulfonyl sulfur more electrophilic and thus more susceptible to nucleophilic attack.[1] In contrast, the methyl group in tosyl chloride is electron-donating, which reduces the electrophilicity of the sulfonyl sulfur and its reactivity.[1]
Performance Comparison in Sulfonamide Synthesis
The following table summarizes typical yields for the N-sulfonylation of aniline with various sulfonyl chlorides. While direct comparative studies under identical conditions are scarce, this compilation from various sources provides a useful benchmark.
| Sulfonylating Agent | Product | Base | Solvent | Time | Yield (%) | Reference |
| Benzenesulfonyl chloride | N-Phenylbenzenesulfonamide | Pyridine | THF | 6 h | 86 | [5] |
| p-Toluenesulfonyl chloride | N-Phenyl-p-toluenesulfonamide | Pyridine | DCM | 2 h | 95+ | [5] |
| Methanesulfonyl chloride | N-Phenylmethanesulfonamide | Pyridine | DCM | 12-16 h | 90-95 | [6] |
| (4-Chlorophenyl)sulfonyl chloride | N-(4-Chlorophenyl)sulfonylaniline | Triethylamine | Acetonitrile | 5 h | 48 | [7] |
Note: Reaction conditions and yields can vary significantly based on the specific substrate, base, solvent, and temperature.
Patent Landscape: Applications of Substituted Phenylmethanesulfonyl Chlorides in Drug Discovery
While patents specifically citing this compound are not prevalent, the patent literature for structurally similar compounds highlights their importance as key intermediates in the synthesis of a wide range of pharmaceuticals. For instance, substituted phenylsulfonamides are central to the development of antibacterial agents, carbonic anhydrase inhibitors, and various other therapeutic classes.[8] The use of halogenated building blocks is particularly common in modern medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[9]
Experimental Protocols
General Protocol for the N-Sulfonylation of an Amine
This protocol provides a general method for the reaction of a primary or secondary amine with a sulfonyl chloride.
Materials:
-
Primary or secondary amine (1.0 eq.)
-
Sulfonyl chloride (e.g., this compound, 1.05 eq.)
-
Anhydrous base (e.g., Triethylamine or Pyridine, 1.2 eq.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and anhydrous base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add the sulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours (monitor reaction progress by TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[6]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are moisture-sensitive and can hydrolyze. Anhydrous conditions prevent the loss of the reagent and the formation of sulfonic acid byproducts.
-
Base: A base is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion.[6]
-
Low Temperature Addition: The reaction is often exothermic. Slow addition at 0 °C helps to control the reaction rate, minimize side reactions, and, in the case of primary amines, reduce the formation of di-sulfonated byproducts.[6]
Visualization of Reaction Workflow and Mechanism
Experimental Workflow for Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of sulfonamides from amines and sulfonyl chlorides.
Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Group
The reaction of a sulfonyl chloride with an amine proceeds via a nucleophilic substitution mechanism at the sulfur atom. For arylsulfonyl chlorides and benzylic sulfonyl chlorides like this compound, the reaction typically follows a concerted S_N2-like pathway.[10]
Caption: Mechanism of sulfonamide formation via nucleophilic attack of an amine on a sulfonyl chloride.
Alternative Sulfonylating Agents and Synthetic Routes
While sulfonyl chlorides are the most common precursors to sulfonamides, other reagents and methods have been developed to address challenges such as reagent stability and functional group tolerance.
-
Sulfonyl Hydrazides: These are stable, easy-to-handle solids that can be activated under various conditions to act as sulfonylating agents.[11]
-
Sodium Sulfinates: These salts are generally odorless, moisture-insensitive, and can be used in the synthesis of sulfonamides through oxidative amination or reductive N-sulfonylation.[3]
-
One-Pot Syntheses from Carboxylic Acids: Recent advances have enabled the direct conversion of aromatic carboxylic acids to sulfonamides in a one-pot procedure, bypassing the need to isolate the sulfonyl chloride intermediate.[12]
Conclusion and Future Outlook
This compound is a promising reagent for organic synthesis, particularly in the context of medicinal chemistry. Its anticipated high reactivity, stemming from the electron-withdrawing nature of its halogen substituents, makes it a valuable tool for the sulfonylation of challenging substrates and for reactions requiring mild conditions. While direct patent literature for this specific compound is currently limited, the extensive use of structurally similar reagents in drug discovery underscores its potential.
For researchers, the choice of sulfonylating agent will depend on a careful consideration of substrate reactivity, desired reaction conditions, and the presence of other functional groups. The comparative data and protocols presented in this guide offer a framework for making informed decisions in the synthesis of novel sulfonamide-containing molecules. As new synthetic methodologies continue to emerge, the toolkit for sulfonamide synthesis will undoubtedly expand, offering even greater flexibility and efficiency in the pursuit of new therapeutic agents.
References
- King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1743–1749.
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Reactions of Alcohols. (2022, October 4). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
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Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2). Retrieved February 14, 2026, from [Link]
- Mondal, S., & Ghorai, P. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9426-9457.
- Shaikh, R. A., & Khan, I. A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219.
- Musacchio, A. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
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Hammett Equation. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
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Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. (n.d.). Taylor & Francis. Retrieved February 14, 2026, from [Link]
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Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]
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Linear Free Energy Relationships. (n.d.). Retrieved February 14, 2026, from [Link]
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Practical Sulfonylation of Amines with 4-Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (n.d.). Google Patents.
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Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (n.d.). Angewandte Chemie International Edition. Retrieved February 14, 2026, from [Link]
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2012). Molecules, 17(12), 14037-14050.
-
Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. Retrieved February 14, 2026, from [Link]
- Method of manufacturing methanesulfonyl chloride. (n.d.). Google Patents.
- Making methanesulfonyl chloride. (n.d.). Google Patents.
-
The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute. Retrieved February 14, 2026, from [Link]
- Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds. (1993). Journal of the Chemical Society, Perkin Transactions 2, (10), 1957-1962.
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Benzyl chloride is more reactive than chlorobenzene. Why? (n.d.). Quora. Retrieved February 14, 2026, from [Link]
- Solvolysis of substituted benzyl azoxyarenesulfonates: characterisation of the transition state and the selectivity of benzylic intermediates in 50% aqueous 2,2,2-trifluoroethanol. (1987). Journal of the Chemical Society, Perkin Transactions 2, 165-172.
-
Methanesulfonyl Cyanide. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]
- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3616-3627.
- United States Patent (19). (n.d.). Google Patents.
- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2013). Molecules, 18(12), 14698-14713.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
